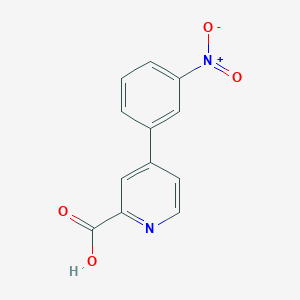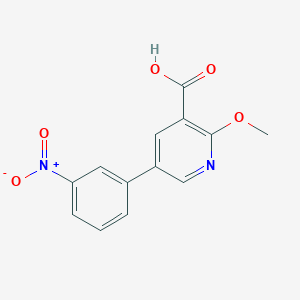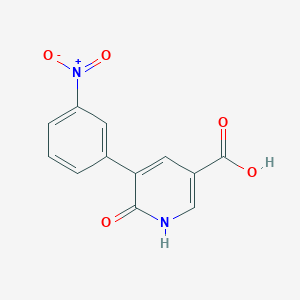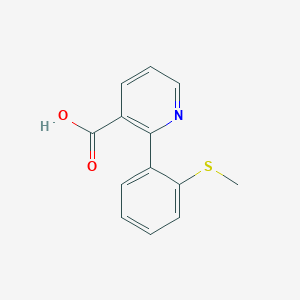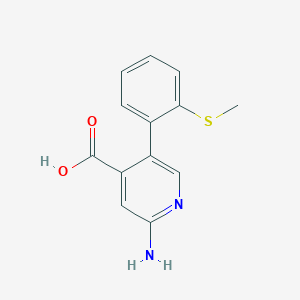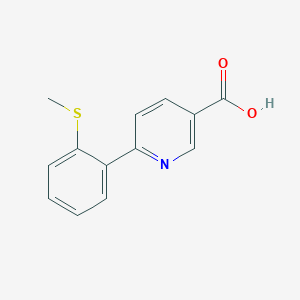
6-(2-Methylthiophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylthiophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylthio group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophenylboronic acid with 6-bromonicotinic acid under Suzuki-Miyaura coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: 6-(2-Methylthiophenyl)nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The compound’s ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and disease mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory agents, antimicrobial agents, or anticancer agents. The presence of the nicotinic acid moiety is particularly relevant due to its known biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a building block in the synthesis of complex molecules makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
- 5-(2-Methylthiophenyl)nicotinic acid
- 6-Methylnicotinic acid
- 6-(2-Methylphenyl)nicotinic acid
Comparison: 6-(2-Methylthiophenyl)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties Compared to 5-(2-Methylthiophenyl)nicotinic acid, the position of the methylthio group on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets
Propriétés
IUPAC Name |
6-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBIKQRTCHODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


